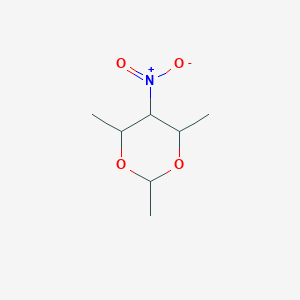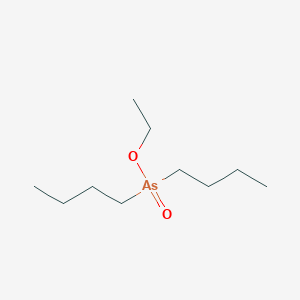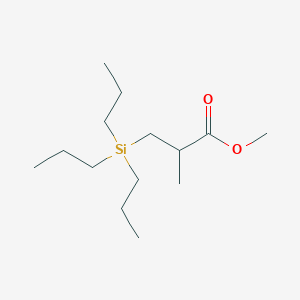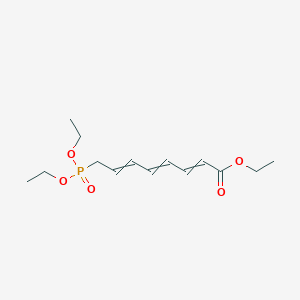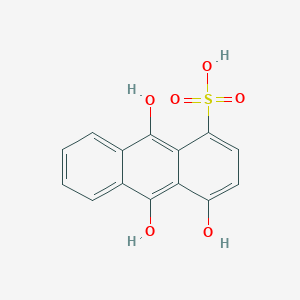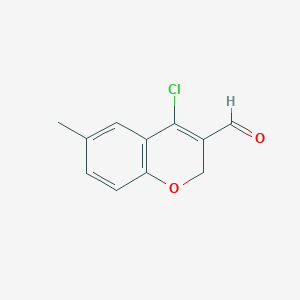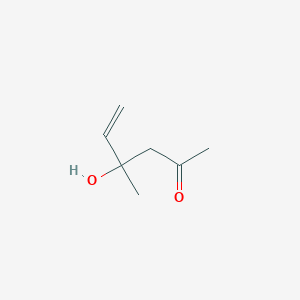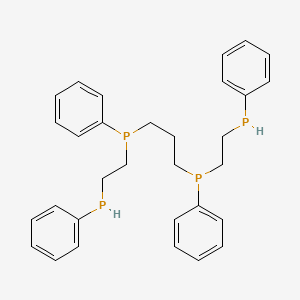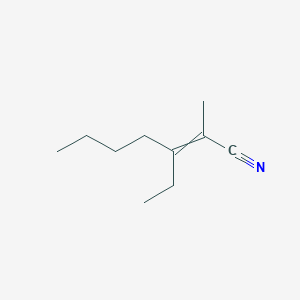![molecular formula C19H14N4 B14488702 2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine CAS No. 64340-04-1](/img/structure/B14488702.png)
2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine is an azo compound characterized by the presence of a diazenyl group (-N=N-) linking a quinoline ring and a naphthalene ring. Azo compounds are known for their vivid colors and are widely used as dyes in various industries .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the formation of a diazonium salt from an aromatic amine, such as quinoline-8-amine, through the reaction with nitrous acid. This diazonium salt is then coupled with naphthalen-1-amine under alkaline conditions to form the azo compound .
Industrial Production Methods
In industrial settings, the synthesis of azo compounds like this compound can be carried out using continuous flow processes. These methods offer advantages such as improved reaction control, scalability, and product purity .
化学反応の分析
Types of Reactions
2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and naphthalene derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinoline and naphthalene derivatives.
Reduction: Quinoline-8-amine and naphthalen-1-amine.
Substitution: Various substituted quinoline and naphthalene derivatives.
科学的研究の応用
2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine has several scientific research applications:
Chemistry: Used as a dye and a reagent in organic synthesis.
Biology: Investigated for its potential as a biological stain and in photodynamic therapy.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and inks
作用機序
The mechanism of action of 2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, its photoactive properties enable it to generate reactive oxygen species upon light exposure, which can damage cellular components .
類似化合物との比較
Similar Compounds
- 2-[(E)-(2-Hydroxy naphthalen-1-yl)diazenyl]benzoic acid
- 1-(4-Hydroxyphenylazo)-2-naphthol
- (E)-1-(m-Tolyldiazenyl)naphthalen-2-ol
Uniqueness
2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine stands out due to its unique combination of a quinoline and a naphthalene ring, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics .
特性
CAS番号 |
64340-04-1 |
|---|---|
分子式 |
C19H14N4 |
分子量 |
298.3 g/mol |
IUPAC名 |
2-(quinolin-8-yldiazenyl)naphthalen-1-amine |
InChI |
InChI=1S/C19H14N4/c20-18-15-8-2-1-5-13(15)10-11-16(18)22-23-17-9-3-6-14-7-4-12-21-19(14)17/h1-12H,20H2 |
InChIキー |
ARAPIIHUZDZNSV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)N=NC3=CC=CC4=C3N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pentanoate](/img/structure/B14488623.png)
![5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14488624.png)
